KT-90

説明

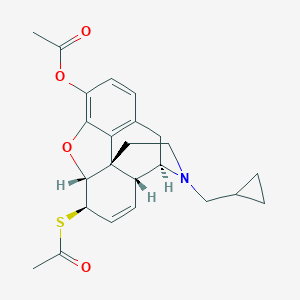

Structure

3D Structure

特性

CAS番号 |

129200-07-3 |

|---|---|

分子式 |

C24H27NO4S |

分子量 |

425.5 g/mol |

IUPAC名 |

[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

InChI |

InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1 |

InChIキー |

CGBBASLLYGTYNG-KEESSRIGSA-N |

SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |

異性体SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1 |

正規SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |

同義語 |

KT 90 KT-90 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to KT-90 in Insecticide Research

Introduction

In the field of insecticide research and development, particularly concerning vector control, the speed at which an insecticide can incapacitate a target pest population is a critical measure of its effectiveness. "KT-90" is a standard toxicological endpoint used to quantify this speed of action. It is not a specific chemical compound but rather a performance metric representing the "knockdown time for 90% of the population." This guide provides a comprehensive overview of the concept of this compound, its importance, the methodologies for its determination, and its application in insecticide efficacy studies.

Understanding this compound: Definition and Significance

This compound is a temporal measure of the sublethal effect of an insecticide. It is defined as the time required for an insecticide to induce knockdown in 90% of the individuals in a test population under specified experimental conditions. "Knockdown" refers to a state of intoxication and muscular paralysis where the insect is unable to maintain normal posture or locomotion, rendering it incapable of flying, feeding, or reproducing, although it may not be dead.

The significance of this compound lies in its ability to assess the rapid action of insecticides. For public health applications, such as controlling disease vectors like mosquitoes, a rapid knockdown is crucial to quickly interrupt disease transmission. Insecticides with a low this compound are highly desirable for space spraying applications (e.g., fogging) aimed at immediate reduction of adult vector populations during an outbreak.

Experimental Protocol for this compound Determination

The determination of this compound is typically carried out through a bioassay. The following is a generalized protocol based on standard laboratory and field evaluation practices for insecticides.

Objective: To determine the time required for a specific concentration of an insecticide to knock down 90% of a target insect population.

Materials:

-

Test insects (e.g., adult female mosquitoes of a specific species and strain).

-

Test insecticide formulation and corresponding solvent or carrier.

-

Exposure chamber (e.g., glass jar, WHO tube, or wind tunnel).

-

Spraying apparatus (e.g., thermal fogger, ULV sprayer, or laboratory spray tower).

-

Observation cages.

-

Stopwatch.

-

Protective gear for the experimenter.

Methodology:

-

Insect Rearing and Selection: A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and light cycle). For testing, insects of a specific age and physiological state (e.g., non-blood-fed adult females) are selected.

-

Preparation of Insecticide Dilutions: The test insecticide is diluted to the desired concentration(s) using an appropriate solvent as specified for the intended application method.

-

Exposure: A known number of test insects (typically 25-50 per replicate) are placed in the exposure chamber. The prepared insecticide formulation is then applied using the selected spraying apparatus, ensuring uniform coverage and droplet size.

-

Observation and Data Recording: Immediately after exposure, the insects are transferred to clean observation cages and provided with a food source (e.g., a sugar solution). The number of knocked-down insects is recorded at regular intervals (e.g., every 5 or 10 minutes) over a specific period or until all insects are knocked down.

-

Data Analysis: The cumulative percentage of knocked-down insects is plotted against time. Probit analysis or a similar statistical method is then used to estimate the time at which 90% of the population is knocked down (this compound), along with its 95% confidence intervals.

-

Control Group: A control group of insects is exposed to the solvent or carrier alone (without the insecticide) under the same conditions to account for any mortality or knockdown due to handling or environmental factors.

Quantitative Data on this compound for Lambda-cyhalothrin

The following table summarizes this compound data for the pyrethroid insecticide Lambda-cyhalothrin against two mosquito vector species, as derived from research findings.[1][2]

| Insecticide | Application Method | Target Species | Concentration (g/ha) | This compound (minutes) |

| Lambda-cyhalothrin | Thermal Fogging | Aedes aegypti | 3.75 | 15.14 |

| Lambda-cyhalothrin | Thermal Fogging | Aedes aegypti | 3.13 | 16.01 |

| Lambda-cyhalothrin | Thermal Fogging | Aedes aegypti | 2.50 | 17.58 |

| Lambda-cyhalothrin | Thermal Fogging | Aedes aegypti | 1.88 | 19.33 |

| Lambda-cyhalothrin | Thermal Fogging | Culex quinquefasciatus | 3.75 | 15.22 |

| Lambda-cyhalothrin | Thermal Fogging | Culex quinquefasciatus | 3.13 | 16.32 |

| Lambda-cyhalothrin | Thermal Fogging | Culex quinquefasciatus | 2.50 | 17.68 |

| Lambda-cyhalothrin | Thermal Fogging | Culex quinquefasciatus | 1.88 | 19.49 |

| Lambda-cyhalothrin | ULV Application | Aedes aegypti | 3.75 | 15.01 |

| Lambda-cyhalothrin | ULV Application | Aedes aegypti | 3.13 | 15.89 |

| Lambda-cyhalothrin | ULV Application | Aedes aegypti | 2.50 | 17.21 |

| Lambda-cyhalothrin | ULV Application | Aedes aegypti | 1.88 | 18.99 |

| Lambda-cyhalothrin | ULV Application | Culex quinquefasciatus | 3.75 | 15.09 |

| Lambda-cyhalothrin | ULV Application | Culex quinquefasciatus | 3.13 | 16.12 |

| Lambda-cyhalothrin | ULV Application | Culex quinquefasciatus | 2.50 | 17.38 |

| Lambda-cyhalothrin | ULV Application | Culex quinquefasciatus | 1.88 | 19.12 |

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a this compound bioassay.

Factors Influencing this compound Values

Several factors can influence the outcome of a this compound study, and these should be carefully controlled and reported:

-

Insecticide Properties: The chemical nature of the active ingredient, its mode of action, and the formulation can significantly affect the speed of knockdown.

-

Concentration/Dosage: Higher concentrations of an insecticide generally lead to shorter knockdown times.

-

Insect Species and Strain: Susceptibility to insecticides varies widely among different species and even among different strains of the same species, particularly if insecticide resistance has developed.

-

Environmental Conditions: Temperature, humidity, and light can affect both the behavior and the physiological response of the insects to the insecticide.

-

Application Method: The way the insecticide is applied (e.g., thermal fogging, ULV spray, contact exposure) and the resulting droplet size distribution can impact the dose received by the insects and thus the this compound.

Relationship with Mortality (Lethal Time - LT)

While this compound measures the speed of incapacitation, it is not a direct measure of lethality. Insects that are knocked down may eventually recover or die. Therefore, knockdown studies are often followed by a 24-hour mortality assessment. The "Lethal Time for 90% of the population" (LT-90) is the corresponding measure of the time to death. The relationship between this compound and LT-90 can provide valuable insights into the overall performance of an insecticide. An ideal insecticide for many public health uses would have both a low this compound and a low LT-90, indicating rapid action and high lethality.

Conclusion

This compound is a fundamental parameter in insecticide research, providing a quantitative measure of the speed of action of an insecticide. It is essential for the evaluation and selection of insecticides for use in public health and pest management programs where rapid control of pest populations is required. A thorough understanding of the methodologies for determining this compound and the factors that influence it is crucial for researchers, scientists, and drug development professionals in the field of insecticide science.

References

An In-depth Technical Guide to Knockdown Time 90 (KT90) in Toxicology

For Researchers, Scientists, and Drug Development Professionals

Definition of Knockdown Time 90 (KT90)

In the field of toxicology, Knockdown Time 90 (KT90) is a critical endpoint used to quantify the speed of action of a toxicant, most commonly an insecticide. It is defined as the time required to induce a state of "knockdown" in 90% of the individuals in a test population upon exposure to a specific concentration of a chemical substance. "Knockdown" is characterized by the inability of the organism, typically an insect, to maintain normal posture, move in a coordinated manner, or fly, effectively incapacitating it.[1][2] This state of paralysis may be reversible or irreversible, eventually leading to mortality.

The KT90 value is a key metric in assessing the efficacy and speed of action of fast-acting neurotoxic insecticides, such as pyrethroids. A lower KT90 value indicates a more rapid effect of the toxicant. This parameter is particularly relevant in public health and agricultural settings for evaluating the performance of insecticides used for vector control and crop protection. The determination of KT90, along with other knockdown time points like KT50 (the time to knockdown 50% of the population), provides crucial data for understanding the dose-response relationship and the dynamics of insecticide action.

Data Presentation: Quantitative Knockdown Time 90 (KT90) Values

The following table summarizes KT90 values for various insecticides against different insect species, providing a comparative overview of their knockdown efficacy.

| Insecticide | Active Ingredient Class | Insect Species | KT90 (minutes) | Reference |

| Lambda-cyhalothrin | Pyrethroid | Aedes aegypti | 24.7 - 38.4 | [3][4] |

| Lambda-cyhalothrin | Pyrethroid | Culex quinquefasciatus | 98.2 - 291.5 | [3][4] |

| DDT | Organochlorine | Anopheles gambiae | 110.59 | [5] |

| Malathion | Organophosphate | Anopheles gambiae | 125.58 | [5] |

| Deltamethrin | Pyrethroid | Anopheles gambiae | Varies significantly with resistance status | [6][7][8] |

| Permethrin | Pyrethroid | Anopheles gambiae | Varies significantly with resistance status | [7][8] |

| Alphacypermethrin | Pyrethroid | Culex quinquefasciatus | Varies with population | [1][9] |

Note: KT90 values can be influenced by factors such as the specific strain of the insect, environmental conditions (temperature, humidity), and the presence of insecticide resistance mechanisms within the population.

Experimental Protocols for Determining KT90

The determination of KT90 values is typically carried out using standardized bioassays. The two most widely recognized protocols are the World Health Organization (WHO) bioassay and the Centers for Disease Control and Prevention (CDC) bottle bioassay.

WHO Susceptibility Test (Tube Bioassay)

The WHO susceptibility test is a standardized method for assessing insecticide resistance in adult mosquitoes.

Materials:

-

WHO test kits, including exposure tubes lined with insecticide-impregnated papers and control tubes with oil-treated papers.

-

Holding tubes with clean, untreated papers.

-

Aspirator for transferring mosquitoes.

-

Sucrose solution (10%) on cotton pads.

-

Timer.

-

Observation area with controlled temperature (27±2°C) and relative humidity (80±10%).

Methodology:

-

Mosquito Preparation: Use non-blood-fed female mosquitoes, 3-5 days old.

-

Exposure: Aspirate 20-25 mosquitoes into each of the four replicate exposure tubes. Simultaneously, expose a control group of 20-25 mosquitoes to the control tubes.

-

Observation: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5-10 minutes) for the duration of the exposure period (typically 60 minutes).

-

Post-Exposure: After the exposure period, transfer the mosquitoes to the holding tubes. Provide them with a 10% sucrose solution.

-

Data Analysis: The knockdown data is recorded over time. To calculate the KT90, the percentage of knocked-down mosquitoes at each time point is plotted against time on a probit-logarithmic scale. Probit analysis is then used to estimate the time at which 90% of the mosquito population is knocked down.

CDC Bottle Bioassay

The CDC bottle bioassay is another widely used method for determining the susceptibility of mosquitoes to insecticides.

Materials:

-

250 ml glass bottles.

-

Technical grade insecticide.

-

Acetone (as a solvent).

-

Pipettes.

-

Aspirator.

-

Timer.

-

Holding cages with sucrose solution.

Methodology:

-

Bottle Coating: Prepare a stock solution of the insecticide in acetone. Coat the inside of the glass bottles with a specific concentration of the insecticide solution. Control bottles are coated with acetone only. The bottles are then left to dry completely.

-

Mosquito Introduction: Introduce 20-25 non-blood-fed female mosquitoes into each treated and control bottle.

-

Observation and Recording: Observe the mosquitoes continuously for a set period (e.g., up to 2 hours). Record the time at which each mosquito is knocked down.

-

Data Analysis: The time-to-knockdown data for each mosquito is collected. Similar to the WHO bioassay, probit analysis is used to calculate the KT90 value from the collected data. This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for the determination of the time required to affect 90% of the population.

Signaling Pathways and Mechanisms of Action

Pyrethroid Insecticide Signaling Pathway

Pyrethroid insecticides, a common class of neurotoxicants for which knockdown time is a key metric, primarily target the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.

Caption: Mechanism of pyrethroid insecticide action on voltage-gated sodium channels.

The binding of pyrethroids to the open state of the VGSCs prevents their normal inactivation. This leads to a persistent influx of sodium ions (Na+) into the neuron, causing prolonged membrane depolarization. The continuous state of excitation results in uncontrolled nerve firing, leading to tremors, paralysis (knockdown), and eventual death of the insect.

Experimental Workflow for KT90 Determination

The following diagram illustrates the general workflow for determining the KT90 value in a laboratory setting.

Caption: General experimental workflow for the determination of KT90.

This workflow outlines the key steps from the preparation of the test organisms and bioassay materials to the final calculation of the KT90 value through statistical analysis. This systematic approach ensures the generation of reliable and reproducible data for assessing the knockdown efficacy of toxicants.

References

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Insecticide resistance status in Anopheles gambiae (s.l.) in coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High pyrethroid-resistance intensity in Culex quinquefasciatus (Say) (Diptera: Culicidae) populations from Jigawa, North-West, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Knockdown Time (KT90) in Vector Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the importance and application of the KT90 metric in vector control studies. KT90, or the time required to achieve 90% knockdown of a target vector population upon exposure to an insecticide, is a critical parameter for evaluating the efficacy of chemical interventions. This document details the experimental protocols for determining KT90, the underlying physiological mechanisms and signaling pathways affected, and presents quantitative data for key insecticides.

Understanding KT90 and its Importance in Vector Control

In the field of medical entomology and vector control, "KT90" is not a chemical agent but a crucial efficacy metric. It stands for "Knockdown Time 90%," representing the time it takes for an insecticide to render 90% of the target vector population immobile or "knocked down." This rapid incapacitation is vital for several reasons:

-

Interruption of Disease Transmission: A fast-acting insecticide that induces rapid knockdown can prevent infected vectors, such as mosquitoes, from biting and transmitting pathogens to humans.

-

Efficacy Assessment: KT90 provides a standardized measure to compare the speed of action of different insecticides or formulations. A shorter KT90 generally indicates a more potent and fast-acting chemical.

-

Resistance Monitoring: An increase in the KT90 value for a specific insecticide against a particular vector population over time can be an early indicator of developing physiological resistance. This allows for timely adjustments to vector control strategies.

The KT50, the time to 50% knockdown, is another commonly used metric that, in conjunction with KT90, helps to characterize the knockdown kinetics of an insecticide.

Experimental Protocols for Determining KT90

The determination of KT90 is performed through standardized bioassays. The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have established protocols to ensure data comparability across different studies and locations.

The WHO cone bioassay is primarily used to assess the efficacy of insecticides on treated surfaces, such as insecticide-treated nets (ITNs) or walls treated with indoor residual spraying (IRS).

-

Objective: To measure the knockdown and mortality rates of mosquitoes exposed to an insecticide-treated surface.

-

Methodology:

-

Preparation: Sections of the insecticide-treated material (e.g., netting) are affixed to a flat surface.

-

Exposure: Standard WHO cones are placed over the treated surface. A batch of 5-10 non-blood-fed female mosquitoes (typically 2-5 days old) are introduced into each cone using an aspirator.

-

Exposure Time: Mosquitoes are exposed to the treated surface for a fixed period, typically 3 minutes.

-

Observation: After exposure, the mosquitoes are transferred to clean holding cups and provided with a sugar solution. Knockdown is recorded at regular intervals until the desired endpoint, and mortality is typically scored 24 hours post-exposure.[1]

-

Data Analysis: The time taken for 90% of the mosquitoes to be knocked down (KT90) is determined from the time-course data.

-

The CDC bottle bioassay is a simple and rapid method to assess the susceptibility of a mosquito population to a specific insecticide and to detect potential resistance.

-

Objective: To determine the time-response of mosquitoes to a diagnostic dose of an insecticide.

-

Methodology:

-

Preparation: Glass bottles are coated on the inside with a known concentration (diagnostic dose) of the insecticide dissolved in acetone. The acetone is then allowed to evaporate completely, leaving a uniform layer of the insecticide. Control bottles are coated only with acetone.

-

Exposure: 20-25 mosquitoes are introduced into each bottle.

-

Observation: The number of knocked-down mosquitoes is recorded at regular intervals over a 2-hour period.[2]

-

Data Analysis: The percentage of knocked-down mosquitoes is plotted against time to determine the KT90. If 90% knockdown is not achieved within the diagnostic time, it may indicate resistance.

-

Signaling Pathways and Mechanisms of Action

The knockdown effect measured by KT90 is a direct consequence of the insecticide's impact on the vector's nervous system. Pyrethroids, a major class of insecticides used in public health for which KT values are frequently measured, provide an excellent model for understanding the underlying signaling pathways.

Pyrethroids, such as lambda-cyhalothrin, deltamethrin, and permethrin, are axonic excitotoxins. Their primary target is the voltage-gated sodium channels (VGSCs) located in the nerve cell membranes of insects.[3][4][5][6]

-

Normal Nerve Function: In a resting neuron, VGSCs are closed. Upon stimulation, they open, allowing an influx of sodium ions (Na+), which depolarizes the membrane and generates an action potential (nerve impulse). The channels then quickly inactivate and close to allow the membrane to repolarize.

-

Pyrethroid Action: Pyrethroids bind to the VGSCs and disrupt their normal function by delaying their closure.[7][8][9] This leads to a prolonged influx of Na+ ions, causing the nerve to fire repetitively and uncontrollably.

-

Result: This state of hyperexcitation of the nervous system manifests as tremors and uncoordinated movement, leading to rapid paralysis (knockdown) and eventual death of the insect.[3][4][9][10]

The development of insecticide resistance can lead to longer KT90 values. This is often due to genetic mutations that alter the target site or enhance the vector's ability to detoxify the insecticide.

-

Target-Site Insensitivity: Mutations in the gene encoding the VGSC, often referred to as knockdown resistance (kdr) mutations, can alter the channel's structure.[11][12] This change can reduce the binding affinity of pyrethroids to the channel, thereby diminishing their effect and leading to resistance.

-

Metabolic Resistance: Another common resistance mechanism involves the overexpression of detoxification enzymes. Key enzyme families involved include:

-

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of insecticides, including pyrethroids.[11]

-

Glutathione S-transferases (GSTs): GSTs are involved in the detoxification of various xenobiotics.

-

Carboxylesterases (CCEs): These enzymes can hydrolyze and detoxify certain insecticides. The upregulation of these enzyme systems can be triggered by various signaling pathways within the insect cell in response to insecticide exposure.[13]

-

Quantitative Data Presentation

The following tables summarize KT90 data from studies evaluating the efficacy of the pyrethroid insecticide lambda-cyhalothrin against two major mosquito vectors, Aedes aegypti and Culex quinquefasciatus.

Table 1: Knockdown Time (KT90) of Aedes aegypti Exposed to Lambda-cyhalothrin via Thermal Fogging [14]

| Concentration (g/ha) | Application Setting | KT90 (minutes) |

| 3.75 | Indoors | 11.9 |

| 3.13 | Indoors | 24.7 |

| 3.75 | Outdoors | 17.8 |

| 3.13 | Outdoors | 38.4 |

Table 2: Knockdown Time (KT90) of Culex quinquefasciatus Exposed to Lambda-cyhalothrin via Thermal Fogging [14]

| Concentration (g/ha) | Application Setting | KT90 (minutes) |

| 3.75 | Indoors | 66.0 |

| 3.13 | Indoors | 98.2 |

| 2.50 | Indoors | 146.1 |

| 1.88 | Indoors | 291.5 |

Note: Data extracted from a study evaluating the efficacy of Lambda-cyhalothrin. Experimental conditions can influence KT90 values.

Visualizations: Workflows and Signaling Pathways

Caption: Mechanism of pyrethroid-induced neurotoxicity leading to knockdown.

Caption: The role of KT90 as a metric in the vector control feedback loop.

References

- 1. innovationtoimpact.org [innovationtoimpact.org]

- 2. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. npic.orst.edu [npic.orst.edu]

- 9. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 10. A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. [chicocrop.com]

- 11. Plant-Based Bioinsecticides for Mosquito Control: Impact on Insecticide Resistance and Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of KT-90 in Assessing Insecticide Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective vector control and management of insecticide resistance, precise and standardized methodologies for evaluating insecticide performance are paramount. Among the key indicators of an insecticide's potency is the knockdown time (KT), with the KT-90 value—the time required to knock down 90% of the target insect population—serving as a critical metric. This technical guide provides an in-depth exploration of this compound as a robust indicator of insecticide efficacy, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Understanding Knockdown Time (KT)

Knockdown is a state of paralysis induced by the rapid action of certain insecticides, particularly neurotoxins like pyrethroids. It is a distinct phenomenon from mortality, which is recorded after a longer holding period (typically 24 hours). The rate of knockdown is a sensitive indicator for the early detection of resistance within an insect population. A delay in knockdown can signify the presence of resistance mechanisms.

The World Health Organization (WHO) recommends monitoring knockdown time during insecticide susceptibility tests. While KT-50 (the time to 50% knockdown) is also a valuable metric, this compound provides a more stringent measure of an insecticide's effectiveness across a larger proportion of the target population.

Quantitative Analysis of Insecticide Efficacy Using this compound

The following tables summarize quantitative data from various studies, showcasing the use of this compound and KT-50 to evaluate the efficacy of pyrethroid insecticides against key mosquito vectors.

Table 1: Efficacy of Lambda-cyhalothrin against Aedes aegypti and Culex quinquefasciatus via Thermal Fogging

| Insecticide Concentration (g/ha) | Target Species | Application | KT-50 (minutes) | This compound (minutes) | Mortality Rate (%) |

| 3.75 | Aedes aegypti | Indoor | 11.9 | - | 100 |

| 3.13 | Aedes aegypti | Indoor | 24.7 | - | 90.4 |

| 3.75 | Aedes aegypti | Outdoor | 17.8 | - | 100 |

| 3.13 | Aedes aegypti | Outdoor | 38.4 | - | 90.4 |

| 3.75 | Culex quinquefasciatus | Indoor | 14.8 | - | 100 |

| 3.13 | Culex quinquefasciatus | Indoor | 31.7 | - | 81.2 |

| 3.75 | Culex quinquefasciatus | Outdoor | 17.8 | - | 100 |

| 3.13 | Culex quinquefasciatus | Outdoor | 38.4 | - | 81.2 |

Data synthesized from a study on the efficacy of Lambda-cyhalothrin applied via thermal fogging. Note: this compound values were not explicitly provided in the source for this specific dataset. The study indicated that concentrations of 3.75 and 3.13 g/ha were effective in controlling Ae. aegypti, with mortality rates between 90.4% and 100%.[1][2]

Table 2: Efficacy of Deltamethrin against various Aedes albopictus Populations in China

| Population | KDT-50 (minutes) | KDT-95 (minutes) | Mortality Rate (%) |

| Susceptible Lab Strain | - | - | 100 |

| ZJ | 19.8 | 56.2 | 93.5 (Probable Resistance) |

| GZ | 81.5 | 306.7 | < 90 (Resistant) |

This table presents the knockdown times and mortality rates of Aedes albopictus exposed to 0.03% deltamethrin, highlighting the variation in susceptibility among different field populations.[3]

Experimental Protocols for Determining this compound

The determination of this compound is conducted through standardized bioassays. The following protocol is a synthesis of guidelines provided by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) for adult mosquito susceptibility tests.

Materials:

-

WHO susceptibility test kit or CDC bottle bioassay kit

-

Insecticide-impregnated papers (for WHO kit) or technical grade insecticide and appropriate solvent (e.g., acetone for CDC bottle bioassay)

-

Glass bottles (for CDC bioassay)

-

Aspirator

-

Observation tubes or cages

-

Timer

-

Non-blood-fed female mosquitoes (3-5 days old) from both a susceptible laboratory colony and field populations. A minimum of 20-25 mosquitoes per replicate is recommended.

Methodology:

-

Preparation of Test Chambers:

-

WHO Tube Test: Line plastic tubes with insecticide-impregnated papers. Control tubes are lined with papers treated with the solvent only.

-

CDC Bottle Bioassay: Coat the inside of glass bottles with a solution of the insecticide in a volatile solvent (e.g., acetone). The solvent is then evaporated, leaving a uniform layer of the insecticide. Control bottles are treated with the solvent alone. The diagnostic dose is the concentration of insecticide that kills 100% of susceptible mosquitoes within a specific diagnostic time.[4]

-

-

Mosquito Exposure:

-

Using an aspirator, introduce 20-28 non-blood-fed female mosquitoes into each exposure tube or bottle.[3]

-

Start the timer immediately upon introduction of the mosquitoes.

-

-

Observation of Knockdown:

-

Record the number of knocked-down mosquitoes at regular intervals (e.g., every 10 minutes) for the duration of the exposure period (typically one hour).[3]

-

A mosquito is considered knocked down if it is unable to stand or fly in a coordinated manner and typically falls to the bottom of the container.[5]

-

-

Post-Exposure:

-

After the exposure period, transfer the mosquitoes to clean holding tubes or cages with access to a sugar solution.

-

Hold the mosquitoes for 24 hours to record mortality.

-

-

Data Analysis:

-

The knockdown times (KDT-50 and KDT-95) are estimated using log-probit analysis.[3] This involves plotting the percentage of knocked-down mosquitoes against time on a logarithmic-probability scale.

-

Mortality rates are calculated after the 24-hour holding period. According to WHO criteria, a mortality rate of 98-100% indicates susceptibility, while a mortality rate below 98% suggests the presence of resistance.[5]

-

Visualizing the Core Concepts

Mechanism of Action of Pyrethroid Insecticides

Pyrethroid insecticides, such as lambda-cyhalothrin and deltamethrin, exert their neurotoxic effects by targeting the voltage-gated sodium channels in the nerve cells of insects.[6][7] The following diagram illustrates this mechanism, which leads to the characteristic knockdown effect.

Caption: Pyrethroid insecticide mechanism of action leading to knockdown.

Experimental Workflow for this compound Determination

The process of determining the this compound value for an insecticide involves a systematic workflow, from the preparation of the test subjects to the final data analysis.

Caption: Standardized workflow for determining insecticide this compound.

Conclusion

The this compound value is an indispensable tool in the arsenal of researchers and public health professionals for the surveillance of insecticide efficacy and the early detection of resistance. By adhering to standardized experimental protocols, such as those outlined by the WHO and CDC, reliable and comparable data can be generated. This information is crucial for making informed decisions in vector control strategies, developing new insecticidal compounds, and ultimately, mitigating the threat of vector-borne diseases. The continued monitoring of knockdown times in field populations of insect vectors is essential for the sustainable and effective use of insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Insecticide susceptibility status and knockdown resistance (kdr) mutation in Aedes albopictus in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdc.gov [cdc.gov]

- 5. files.givewell.org [files.givewell.org]

- 6. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 7. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Speed of Action: A Technical Guide to Knockdown Time (KT) in Insecticide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Knockdown Time (KT) and Its Significance

In the realm of insecticide development and resistance monitoring, "Knockdown Time" (KT) is a critical toxicological metric. It quantifies the time required for an insecticide to induce knockdown—a state of intoxication characterized by the inability of an insect to maintain normal posture and coordinated movement—in a specified percentage of a test population. The most common endpoints are KT-50 and KT-90, representing the time to knockdown for 50% and 90% of the insect population, respectively.[1][2] This parameter provides crucial insights into the speed of action of a neurotoxic insecticide and is a key indicator of potential resistance within an insect population. A longer KT value in a field population compared to a susceptible laboratory strain often signals the emergence of resistance.[3]

This guide provides an in-depth overview of the principles behind KT measurement, standardized experimental protocols, and the underlying physiological mechanisms.

Core Principles: The Neurobiology of Knockdown

The knockdown effect of many widely used insecticides, particularly pyrethroids, is a direct consequence of their impact on the insect's nervous system.[4] These insecticides primarily target voltage-gated sodium channels (VGSCs), which are essential for the propagation of nerve impulses.[5][6]

Here's a breakdown of the mechanism:

-

Binding to Sodium Channels: Pyrethroids bind to the VGSCs in the nerve cell membranes.[4]

-

Disruption of Channel Function: This binding prevents the sodium channels from closing properly after a nerve impulse has passed.[4][7]

-

Prolonged Depolarization: The influx of sodium ions continues, leading to a state of persistent depolarization of the nerve membrane.[4]

-

Paralysis: This hyperexcitability of the nervous system results in repetitive nerve discharges, ultimately leading to paralysis and the observable "knockdown" effect.[7]

The development of "knockdown resistance" (kdr) in many insect species is often linked to point mutations in the gene encoding the VGSC.[7][8] These mutations can alter the binding site of the insecticide, reducing its efficacy and prolonging the time it takes to induce knockdown.[6]

Experimental Protocols for this compound Measurement

Standardized bioassays are essential for obtaining reliable and comparable KT data. The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have established protocols for monitoring insecticide resistance, which are widely adapted for KT studies.[9][10] The CDC bottle bioassay is a commonly used method.[11][12][13]

The CDC Bottle Bioassay: A Step-by-Step Methodology

This method utilizes glass bottles coated with a specific concentration of an insecticide to determine the time it takes for mosquitoes or other insects to be knocked down.[14][15]

Materials:

-

250 ml glass bottles

-

Technical grade insecticide

-

High-purity acetone

-

Pipettes and tips

-

Vortex mixer

-

Timer

-

Aspirator for insect handling

-

Test insects (e.g., 2-5 day old, non-blood-fed female mosquitoes)

-

Control bottles (coated with acetone only)

Procedure:

-

Bottle Preparation:

-

Clean bottles thoroughly and rinse with acetone to remove any residues.

-

Prepare a stock solution of the insecticide in acetone at the desired concentration.

-

Add 1 ml of the insecticide solution (or just acetone for control bottles) to each bottle.

-

Seal the bottle and coat the entire inner surface by rotating and tilting it. A vortex mixer can be used to ensure even coating.

-

Uncap the bottles and let them dry in a fume hood, rotating them periodically until all the acetone has evaporated.

-

-

Insect Exposure:

-

Using an aspirator, carefully introduce 20-25 test insects into each treated and control bottle.

-

Start the timer immediately after introducing the insects.

-

-

Data Collection:

-

Data Analysis:

-

The collected data (number of knocked-down insects over time) is typically analyzed using probit analysis to calculate the KT-50 and this compound values with their 95% confidence intervals.

-

Mortality in the control group should be below 10%. If it is higher, the results may be invalid.

-

Quantitative Data: Examples of Knockdown Times

The following table summarizes hypothetical this compound values for a susceptible and a resistant strain of Aedes aegypti mosquitoes exposed to a pyrethroid insecticide. Such data is crucial for resistance management strategies.

| Insecticide | Mosquito Strain | This compound (minutes) [95% Confidence Interval] |

| Pyrethroid X | Susceptible Lab Strain | 25 [22-28] |

| Pyrethroid X | Resistant Field Strain | 75 [68-83] |

A significant increase in the this compound value for the field strain, as shown above, would strongly indicate the presence of resistance.

Visualizing the Process: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the pyrethroid mode of action and the experimental workflow for a this compound bioassay.

Caption: Pyrethroid insecticides bind to sodium channels, causing prolonged nerve firing and leading to knockdown.

Caption: Standard workflow for determining this compound using a bottle bioassay.

Conclusion

The measurement of this compound is a fundamental bioassay in insecticide research, providing rapid and valuable data on insecticide efficacy and the resistance status of insect populations. A thorough understanding of the underlying neurotoxic mechanisms, coupled with the strict application of standardized protocols, ensures the generation of high-quality data. This information is indispensable for the development of novel vector control agents and the implementation of effective insecticide resistance management strategies to protect public health and agriculture.

References

- 1. eagri.org [eagri.org]

- 2. Towards integrated commodity ... - Section 8-Chemical control methods insecticies and pesticides (cont.) [fao.org]

- 3. Knockdown times in a simple assay determination of insecticide resistance in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]

- 9. mesamalaria.org [mesamalaria.org]

- 10. Manual for monitoring insecticide resistance in mosquito vectors and selecting appropriate interventions [who.int]

- 11. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]

- 12. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]

- 13. mesamalaria.org [mesamalaria.org]

- 14. innovationtoimpact.org [innovationtoimpact.org]

- 15. cdc.gov [cdc.gov]

- 16. snellsci.com [snellsci.com]

A Technical Guide to the Pharmacological Profile and Development of KT-90

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesized compound KT-90, also known as (-)-3-Acetyl-6beta-acetylthio-N-cyclopropylmethyl-normorphine. While the initial query referred to this compound as a "metric," available scientific literature identifies this compound as a research compound with a distinct pharmacological profile. This document details its historical development as a subject of scientific inquiry, focusing on its characterization as an opioid receptor modulator with potential therapeutic applications in analgesia, memory improvement, and oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing insights into its receptor binding affinity, functional activity, and anti-cancer potency.

Table 1: Opioid Receptor Binding Affinities and Functional Activity of this compound

| Receptor Subtype | Ligand Displaced | Kᵢ (nM) | IC₅₀ (nM) for cAMP Inhibition | Maximal Inhibitory Effect Compared to Standard Agonists |

| μ (mu) | [³H]DAMGO | 3.3 ± 0.7 | 2337 ± 750 | Significantly lower than DAMGO |

| δ (delta) | [³H]DPDPE | 22.8 ± 1.5 | 17.3 ± 4.6 | Significantly lower than DPDPE |

| κ (kappa) | [³H]U69,593 | 1.9 ± 0.3 | 2.0 ± 0.1 | Significantly lower than U69,593 |

Data compiled from studies using Chinese hamster ovary (CHO) cells expressing cloned rat opioid receptors.[1]

Table 2: In Vivo Analgesic and Memory-Enhancing Effects of this compound

| Experimental Model | Species | Dosage Range | Effect | Antagonism |

| Acetic Acid-Induced Writhing Test | Mouse | 0.71 μmol/kg (s.c.) | Antinociceptive | Completely by β-funaltrexamine (μ-antagonist), partially by nor-BNI (κ-antagonist)[2] |

| Scopolamine-Induced Memory Impairment (Y-maze) | Mouse | 0.07-2.35 μmol/kg (s.c.) | Improved spontaneous alternation | Almost completely by NE-100 (σ-receptor antagonist)[2] |

| Tail-Flick Test | Not Specified | Not Specified | Analgesia | Antagonized by nor-BNI (κ-antagonist)[2] |

| Morphine-Induced Analgesia | Not Specified | Lower doses | Antagonism | Not Specified[1][2] |

Table 3: Anticancer Activity of this compound

| Cancer Cell Lines | IC₅₀ (μM) for Growth Inhibition | Comparative Potency |

| Various human cancer cell lines | 42-70 | Up to 80 times more potent than morphine[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

2.1. Opioid Receptor Binding and Functional Assays

-

Cell Culture and Receptor Expression: Chinese hamster ovary (CHO) cells were stably transfected with plasmids containing the cDNA for rat μ-, δ-, or κ-opioid receptors.[1]

-

Radioligand Binding Assays:

-

Membrane preparations from CHO cells expressing the respective opioid receptor subtypes were used.

-

Displacement assays were performed using selective radiolabeled ligands: [³H][D-Ala²,MePhe⁴,Gly(ol)⁵]enkephalin (DAMGO) for μ-receptors, [³H][D-Pen²,D-Pen⁵]enkephalin (DPDPE) for δ-receptors, and --INVALID-LINK---(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)l-oxaspiro-(4,5)dec-8-yl]benzeneacetamide (U69,593) for κ-receptors.[1]

-

Various concentrations of this compound were incubated with the membranes and the radioligand.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined, and the inhibition constant (Kᵢ) was calculated.

-

-

cAMP Accumulation Assay:

-

CHO cells expressing the opioid receptors were incubated with forskolin (10 μM) to stimulate adenylyl cyclase and induce cyclic AMP (cAMP) accumulation.[1]

-

Cells were co-incubated with various concentrations of this compound.

-

The inhibition of forskolin-induced cAMP accumulation was measured to determine the IC₅₀ value for this compound at each receptor subtype.[1]

-

The maximal inhibitory effect of this compound was compared to that of standard full agonists (DAMGO, DPDPE, U69,593) to classify it as a full or partial agonist.[1]

-

2.2. In Vivo Behavioral Assays

-

Acetic Acid-Induced Writhing Test (Analgesia):

-

Male ddY mice were used.

-

This compound (0.71 μmol/kg) was administered subcutaneously (s.c.).[2]

-

30 minutes after this compound administration, acetic acid was injected intraperitoneally to induce writhing (a stereotyped stretching behavior indicative of pain).

-

The number of writhes was counted for a defined period.

-

To determine the receptor mechanism, selective antagonists (β-funaltrexamine for μ, nor-BNI for κ, naltrindole for δ) were administered intracerebroventricularly (i.c.v.) prior to this compound.[2]

-

-

Scopolamine-Induced Memory Impairment Test (Y-maze):

-

Male ddY mice were used.

-

Memory impairment was induced by subcutaneous injection of scopolamine (1.65 μmol/kg).[2]

-

This compound (0.07-2.35 μmol/kg, s.c.) was administered 30 minutes before the behavioral test.[2]

-

Spontaneous alternation performance was assessed in a Y-maze. An alternation is defined as successive entries into the three different arms.

-

The percentage of alternations was calculated to measure short-term memory.

-

To investigate the mechanism, a selective sigma receptor antagonist, NE-100, was administered intraperitoneally (i.p.) before this compound.[2]

-

2.3. Anticancer Activity Assays

-

Cell Growth Inhibition Assay:

-

Apoptosis and NF-κB Activation Studies:

-

The induction of apoptosis by this compound was investigated.[3]

-

The effect of this compound on the activation of the transcription factor NF-κB was assessed, particularly its DNA binding activity.[3]

-

The influence of this compound on the gene expression of tumor necrosis factor-alpha (TNF-α) induced by tumor promoters was also examined.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: this compound interaction with opioid receptors and downstream signaling.

Caption: Postulated pathways for this compound's effects on memory and cancer cells.

Caption: General experimental workflow for the pharmacological profiling of this compound.

References

- 1. Pharmacological characterization of this compound using cloned mu-, delta- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the ameliorating effect on short-term memory impairment and antinociceptive effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of morphine and its synthetic derivative, this compound, mediated through apoptosis and inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "KT-90": A Toxicological Endpoint, Not a Specific Insecticide

An examination of scientific literature reveals that "KT-90" in the context of insecticides does not refer to a specific active ingredient or chemical compound. Instead, it represents a crucial toxicological metric: the time required to achieve 90% knockdown of a target insect population upon exposure to an insecticide. This measure, alongside the corresponding KT50 (50% knockdown time), is a standard endpoint in entomological research to quantify the speed and efficacy of an insecticide's action.

This technical guide will elucidate the concept of knockdown time (KT), its determination, and its significance in insecticide research and development. Furthermore, as a specific mode of action for a compound named "this compound" cannot be detailed, this paper will provide an overview of the primary modes of action for common classes of insecticides, offering a broader understanding of how these essential pest control agents function at a molecular level.

Understanding Knockdown Time (KT) in Insecticide Efficacy

Knockdown is a state of intoxication and paralysis in insects that precedes death, caused by the action of an insecticide. The time it takes to induce this state is a critical factor in evaluating an insecticide's performance, particularly for public health applications where rapid control of disease vectors is paramount.

Data Presentation: Efficacy of Lambda-cyhalothrin against Mosquito Vectors

To illustrate the application of knockdown time, the following table summarizes the efficacy of the pyrethroid insecticide Lambda-cyhalothrin, applied via thermal fogging, against Aedes aegypti and Culex quinquefasciatus mosquitoes. The data highlights the relationship between insecticide concentration, knockdown time (KT50 and KT90), and mortality.

| Target Species | Application | Concentration (g/ha) | KT50 (minutes) | KT90 (minutes) | Mortality Rate (%) |

| Aedes aegypti | Indoors | 3.75 | 11.9 | - | 100.00 |

| 3.13 | 24.7 | - | 90.40 | ||

| Outdoors | 3.75 | 17.8 | - | 100.00 | |

| 3.13 | 38.4 | - | 90.40 | ||

| Culex quinquefasciatus | Indoors | 3.75 | 35.5 | - | 100.00 |

| 3.13 | 55.4 | - | 81.20 | ||

| Outdoors | 3.75 | 66.0 | - | 93.20 | |

| 3.13 | 98.2 | - | 60.40 |

Data adapted from studies on the efficacy of Lambda-cyhalothrin. Note: KT90 values were not explicitly provided in the source for all data points.[1]

Experimental Protocols: Determination of Knockdown Time

The determination of KT50 and KT90 values is a fundamental experimental procedure in insecticide testing. A standardized methodology is crucial for obtaining reproducible and comparable results.

General Protocol for Knockdown Assessment:

-

Insect Rearing: A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).

-

Insecticide Preparation: The insecticide is prepared in appropriate concentrations and formulations (e.g., solutions for topical application, impregnated papers for exposure tests, or space sprays).

-

Exposure: A known number of insects (typically adult females for mosquito studies) are exposed to the insecticide using a standardized method (e.g., WHO cone bioassay, wind tunnel, or direct spray).

-

Observation: Following exposure, the insects are continuously observed. The time at which each insect is knocked down (i.e., unable to maintain normal posture or fly) is recorded.

-

Data Analysis: The recorded knockdown times are subjected to probit analysis to calculate the KT50 and KT90 values, which represent the time at which 50% and 90% of the insect population, respectively, are knocked down.

Visualization of Toxicological Endpoints

The following diagram illustrates the concept of a dose-response or time-response curve, which is fundamental to understanding toxicological metrics like KT50 and KT90.

References

Initial Screening of the Novel Opioid Receptor Modulator KT-90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for the synthesized compound KT-90, also known as (-)-3-Acetyl-6beta-acetylthio-N-cyclopropylmethyl-normorphine. This document outlines the core methodologies, quantitative data analysis, and relevant biological pathways involved in characterizing the pharmacological profile of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a novel morphinan derivative that has been investigated for its analgesic and cognitive-enhancing properties. Initial studies have identified it as a ligand for opioid and sigma receptors, suggesting a complex pharmacological profile with potential applications in pain management and the treatment of cognitive deficits.[1] This guide details the essential in vitro and in vivo assays for the preliminary evaluation of such a compound.

Initial Screening Strategy: A Step-by-Step Workflow

The initial screening of a compound like this compound typically follows a hierarchical approach, beginning with target identification and binding affinity determination, followed by in vitro functional assays and preliminary in vivo studies. This workflow is designed to efficiently characterize the compound's primary pharmacological activities and potential therapeutic applications.

Quantitative Data Presentation

The initial screening of this compound has yielded quantitative data on its binding affinity and functional activity at various receptors. These findings are summarized in the tables below for clear comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand Used | Ki (nM)[2] |

| μ-Opioid | [3H][D-Ala2,MePhe4,Gly(ol)5]enkephalin (DAMGO) | 3.3 ± 0.7 |

| δ-Opioid | [3H][D-Pen2,D-Pen5]enkephalin (DPDPE) | 22.8 ± 1.5 |

| κ-Opioid | --INVALID-LINK---(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl) l-oxaspiro-(4,5)dec-8-yl]benzeneacetamide (U69,593) | 1.9 ± 0.3 |

Table 2: Functional Activity of this compound in Forskolin-Induced cAMP Accumulation Assay

| Receptor Subtype | IC50 (nM)[2] |

| μ-Opioid | 2337 ± 750 |

| δ-Opioid | 17.3 ± 4.6 |

| κ-Opioid | 2.0 ± 0.1 |

Note: The maximal inhibitory effects of this compound were found to be significantly lower than those of type-selective full agonists, indicating that this compound acts as a partial agonist at all three opioid receptor subtypes.[2]

Table 3: In Vivo Antinociceptive and Cognitive Effects of this compound

| Assay | Model | Effect |

| Acetic Acid-Induced Writhing Test | Mouse | Potent antinociceptive effect, antagonized by μ- and partially by κ-opioid receptor antagonists.[1] |

| Spontaneous Alternation Performance (Y-maze) | Scopolamine-induced memory impairment in mice | Significant improvement in memory, antagonized by a selective sigma receptor antagonist.[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. The following sections describe the key experimental protocols used in the initial characterization of this compound.

Opioid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ-opioid receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing cloned rat μ-, δ-, or κ-opioid receptors are cultured to confluence. The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[3]

-

Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each receptor subtype (see Table 1) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[3]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To assess the functional activity of this compound at opioid receptors by measuring its effect on adenylyl cyclase activity.

Methodology:

-

Cell Culture: CHO cells expressing the opioid receptor subtypes are cultured in appropriate media.

-

Assay Conditions: The cells are pre-incubated with the test compound (this compound) at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin (10 μM).[2]

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: The concentration-response curves for this compound's inhibition of forskolin-stimulated cAMP accumulation are generated, and the IC50 values are calculated using non-linear regression.

Scopolamine-Induced Memory Impairment Model

Objective: To evaluate the in vivo efficacy of this compound in a model of cognitive dysfunction.

Methodology:

-

Animal Model: Male ddY mice are commonly used for this model.[1]

-

Drug Administration: Scopolamine (e.g., 1.65 μmol/kg, s.c.) is administered to induce memory impairment. This compound (at various doses, e.g., 0.07-2.35 μmol/kg, s.c.) is administered before the behavioral test.[1]

-

Behavioral Testing (Y-maze): The spontaneous alternation performance is assessed in a Y-maze. This test measures short-term spatial memory. The sequence and number of arm entries are recorded to calculate the percentage of alternation.

-

Data Analysis: The effect of this compound on reversing the scopolamine-induced deficit in spontaneous alternation is analyzed using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways

Understanding the signaling pathways modulated by this compound is essential for elucidating its mechanism of action. This compound interacts with G-protein coupled receptors (GPCRs), specifically the opioid receptors, and the sigma-1 receptor, which is a unique chaperone protein at the endoplasmic reticulum.

Opioid Receptor Signaling

The μ-, δ-, and κ-opioid receptors are all Gi/o-coupled GPCRs. Upon activation by an agonist like this compound, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacological characterization of this compound using cloned mu-, delta- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Rapid Knockdown Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to rapidly and specifically deplete a target protein is a powerful tool in modern biological research and drug development. Unlike traditional genetic knockdown methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, which act at the level of mRNA or DNA and often have a significant temporal delay, rapid knockdown technologies directly target proteins for degradation, enabling the study of the immediate consequences of protein loss. This technical guide provides an in-depth exploration of the significance of these rapid knockdown effects, with a focus on leading technologies such as the dTAG system, Proteolysis-Targeting Chimeras (PROTACs), and the Auxin-Inducible Degron (AID) system. We present quantitative data on the efficiency and kinetics of these systems, detailed experimental protocols for their implementation, and visualizations of their application in dissecting complex signaling pathways.

Introduction: The Need for Speed in Protein Function Analysis

Understanding the function of a specific protein is a cornerstone of biological research and is critical for the identification and validation of new therapeutic targets. Traditional methods like RNAi and CRISPR have been invaluable, but their indirect nature and the inherent delay between intervention and protein depletion can obscure the primary functions of a target protein.[1][2] This delay allows for the activation of compensatory mechanisms and other downstream effects, making it challenging to distinguish direct from indirect consequences of protein loss.[1]

Rapid protein knockdown technologies overcome this limitation by inducing the degradation of the target protein on a timescale of minutes to a few hours.[1][3] This temporal precision provides a unique window into the immediate cellular response to the loss of a specific protein, offering several key advantages:

-

Dissection of Primary vs. Secondary Effects: By observing the cellular phenotype immediately after protein depletion, researchers can more confidently attribute those changes to the primary function of the protein.

-

Study of Essential Proteins: The rapid and often reversible nature of these technologies allows for the study of proteins that are essential for cell survival, which would be lethal in a constitutive knockout model.[3]

-

Mimicking Small-Molecule Drug Action: The acute and transient nature of protein degradation induced by these methods more closely mimics the pharmacological effects of small-molecule inhibitors.[4]

-

Target Validation: The ability to rapidly eliminate a protein and observe a phenotypic change provides strong evidence for its role in a disease process, thus validating it as a potential drug target.[1]

This guide will delve into the technical details of three prominent rapid knockdown technologies: the dTAG system, PROTACs, and the AID system.

Quantitative Analysis of Rapid Knockdown Technologies

The efficacy of rapid knockdown systems can be quantified by several key parameters, including the maximal level of degradation (Dmax), the concentration required to achieve 50% of the maximal degradation (DC50), and the kinetics of degradation. The following tables summarize quantitative data for the dTAG, PROTAC, and AID systems across various protein targets.

Table 1: Quantitative Performance of the dTAG System

| Target Protein | Cell Line | dTAG Compound | Concentration for Max. Degradation | Time to Max. Degradation | Dmax (% Degradation) | Reference |

| BRD4-FKBP12F36V | 293T | dTAG-13 | 500 nM | 4 hours | >95% | [1] |

| FKBP12F36V-KRASG12V | MV4;11 | dTAG-13 | 500 nM | 4-8 hours | >90% | [1] |

| HDAC1-FKBP12F36V | MV4;11 | dTAG-13 | 500 nM | 1 hour | >90% | [1] |

| MYC-FKBP12F36V | MV4;11 | dTAG-13 | 500 nM | 1 hour | >90% | [1] |

| PLK1-FKBP12F36V | MV4;11 | dTAG-13 | 500 nM | 1 hour | >90% | [1] |

| FKBP12F36V-EZH2 | MV4;11 | dTAG-13 | 500 nM | 1 hour | >90% | [1] |

Table 2: Quantitative Performance of PROTACs

| Target Protein | Cell Line | PROTAC | DC50 | Time to Dmax | Dmax (% Degradation) | Reference |

| RIPK2 | THP-1 | PROTAC 1 (VHL-based) | ~20 nM | 18 hours | >90% | [5] |

| RIPK2 | THP-1 | PROTAC 2 (IAP-based) | ~0.4 nM | 18 hours | >95% | [5] |

| RIPK2 | THP-1 | PROTAC 3 (CRBN-based) | ~25 nM | 18 hours | >90% | [5] |

| Pan-Akt | LNCaP | MS21 | ~10 nM | 24 hours | >90% | [6] |

| BRD2/3/4 | K562 | dBET1 | ~3 nM | 45 minutes | >90% | [7] |

Table 3: Quantitative Performance of the Auxin-Inducible Degron (AID) System

| Target Protein | Organism/Cell Line | Auxin Concentration | Time to >90% Depletion | Reference |

| Various AID-tagged proteins | S. cerevisiae | 100-500 µM | 30-60 minutes | [3] |

| AID-YFP tagged proteins | DLD-1 | 500 µM | ~1 hour | [8] |

| ZNF143-AID | HCT116 | 500 µM | < 2 hours | [9] |

| Cdc14-AID | S. cerevisiae | 0.25 mM | ~25 minutes | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving rapid protein knockdown.

Generation of Tagged Cell Lines

The foundation of the dTAG and AID systems is the endogenous tagging of the protein of interest with a degradation tag (degron). This is most precisely achieved using CRISPR-Cas9-mediated genome editing. Alternatively, for initial validation or when endogenous tagging is challenging, lentiviral expression of the tagged protein can be employed.

This protocol describes the knock-in of the FKBP12F36V tag at the C-terminus of a target gene.

-

Design and Cloning of Guide RNA (gRNA):

-

Design a gRNA targeting the 3' end of the coding sequence of the gene of interest, immediately upstream of the stop codon.

-

Clone the gRNA sequence into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).[11]

-

-

Design and Synthesis of the Donor Template:

-

Synthesize a donor DNA template containing the FKBP12F36V tag sequence flanked by homology arms of at least 500 bp that match the genomic sequences upstream and downstream of the gRNA target site.

-

Include a selection marker (e.g., puromycin resistance gene) separated from the tag by a self-cleaving 2A peptide sequence.

-

Introduce silent mutations in the protospacer adjacent motif (PAM) site within the homology arm of the donor template to prevent re-cutting by Cas9 after successful integration.

-

-

Transfection:

-

Co-transfect the gRNA/Cas9 expression plasmid and the donor template into the target cells using a suitable transfection reagent.

-

-

Selection and Clonal Isolation:

-

Two days post-transfection, apply the appropriate antibiotic selection (e.g., puromycin).

-

After selection, dilute the cells to single-cell density and plate into 96-well plates to isolate individual clones.

-

-

Verification of Knock-in:

-

Expand the isolated clones and screen for successful knock-in by PCR using primers flanking the integration site.

-

Confirm the in-frame insertion of the tag by Sanger sequencing of the PCR product.

-

Verify the expression of the tagged protein at the expected molecular weight by Western blot using an antibody against the target protein or the tag.[12]

-

This method is useful for rapid assessment of degradation or for cell lines that are difficult to edit.

-

Cloning of the Expression Construct:

-

Clone the coding sequence of the protein of interest in-frame with the degradation tag (e.g., FKBP12F36V) into a third-generation lentiviral expression vector.

-

-

Lentivirus Production:

-

Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.[13]

-

Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

-

-

Transduction of Target Cells:

-

Plate the target cells and allow them to adhere.

-

Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.[14]

-

Incubate for 24-72 hours.

-

-

Selection and Verification:

-

If the lentiviral vector contains a selection marker, apply the appropriate antibiotic to select for transduced cells.

-

Verify the expression of the tagged protein by Western blot.[12]

-

Protein Degradation Assay

This protocol describes a typical experiment to induce and measure rapid protein knockdown.

-

Cell Plating:

-

Plate the engineered cells (either endogenously tagged or expressing the tagged protein from a lentiviral vector) at an appropriate density in multi-well plates.

-

-

Compound Treatment:

-

Prepare a stock solution of the degrader molecule (e.g., dTAG-13, a specific PROTAC, or auxin) in a suitable solvent like DMSO.

-

Dilute the degrader to the desired final concentrations in cell culture medium.

-

For a dose-response experiment, treat the cells with a range of degrader concentrations.

-

For a time-course experiment, treat the cells with a fixed concentration of the degrader and harvest them at different time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Include a vehicle control (e.g., DMSO) in all experiments.

-

-

Cell Lysis:

-

At the end of the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Analysis of Protein Knockdown

Western blotting is a standard method to visualize and semi-quantify the extent of protein knockdown.[12]

-

Sample Preparation:

-

Normalize the protein concentration of all lysates and mix with Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

To ensure equal loading, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or vinculin).

-

Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control signal.

-

For a more comprehensive and unbiased analysis of protein degradation, quantitative mass spectrometry-based proteomics can be employed.[4][16]

-

Sample Preparation:

-

Prepare cell lysates as described in the protein degradation assay protocol.

-

For relative quantification, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used, where control and treated cells are grown in media containing "light" and "heavy" isotopes of essential amino acids, respectively. The lysates are then mixed before processing.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the lysate.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify the peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of each protein between the treated and control samples based on the intensity of the corresponding peptide signals. This will reveal the extent of degradation of the target protein as well as any off-target effects on a proteome-wide scale.

-

Visualizing the Impact: Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate key concepts and applications of rapid knockdown technologies.

General Workflow for Rapid Protein Knockdown

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 regulates key transcription factors that drive epithelial-mesenchymal transition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesensors.com [lifesensors.com]

- 8. pnas.org [pnas.org]

- 9. An improved auxin-inducible degron system preserves native protein levels and enables rapid and specific protein depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 12. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. addgene.org [addgene.org]

- 14. origene.com [origene.com]

- 15. Western Blot Procedures, Analysis and Purpose | Technology Networks [technologynetworks.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Calculation of KT-90 (Knockdown Time 90%) from Experimental Data

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data analysis workflow for determining the KT-90 value from experimental data. This compound, or Knockdown Time 90%, is a critical parameter in toxicological and insecticide efficacy studies, representing the time required for a substance to induce knockdown in 90% of a test population.

Introduction to Knockdown Time (KT)

In the evaluation of fast-acting compounds, particularly in the field of insecticide research and development, "knockdown" is a state of intoxication and paralysis characterized by the inability of the organism to maintain normal posture or locomotion. The time it takes to reach this state is a key indicator of the compound's speed of action.

The this compound is a specific measure of this effect, quantifying the time at which 90% of the test population is knocked down. Along with the KT-50 (median knockdown time), it provides crucial data for assessing the efficacy and temporal characteristics of a test compound.[1][2][3] The calculation of these parameters typically involves time-mortality or time-knockdown bioassays followed by statistical analysis, most commonly probit regression.[4][5][6][7]

Experimental Protocol: Time-Knockdown Bioassay

This protocol outlines a generalized procedure for conducting a time-knockdown bioassay, adhering to principles recommended by organizations such as the World Health Organization (WHO) for insecticide testing.[8][9][10]

Objective: To collect time-course data on the knockdown of a target organism population upon exposure to a test compound.

Materials:

-

Test organisms (e.g., mosquitoes, houseflies, etc.) of a consistent age and physiological state.

-

Test compound and appropriate solvent/vehicle.

-

Exposure chambers (e.g., WHO tube test kits, glass jars with treated surfaces).

-

Control substance (vehicle only).

-

Stopwatch or timer.

-

Data recording sheets.

-

Personal Protective Equipment (PPE).

Procedure:

-

Preparation of Test Solutions: Prepare a specific concentration of the test compound in a suitable solvent. The concentration should be determined from preliminary range-finding studies to cause knockdown within a reasonable observation period.

-

Treatment of Exposure Chambers: Apply the test solution evenly to the interior surface of the exposure chambers. For a negative control, treat a separate set of chambers with the solvent only.[11] Allow the solvent to evaporate completely, leaving a residue of the test compound.

-

Introduction of Test Organisms: Introduce a known number of test organisms (e.g., 20-25 individuals) into each treated and control chamber.[12] Ensure that there are multiple replicates for each treatment and the control.[13]

-